(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a bromine atom, a fluorine atom, and a piperazine ring, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluoropyridine and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Product Isolation: The final product is isolated through purification techniques such as recrystallization or chromatography to ensure high purity
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods and quality control measures is essential to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone include:
(5-Bromo-3-fluoropyridin-2-yl)methanol: Shares a similar pyridine ring structure with bromine and fluorine substituents.
(5-Bromo-3-fluoropyridin-2-yl)(4-methylpiperazin-1-yl)methanone: A closely related compound with slight structural variations.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5-bromo-2-fluoropyridin-3-yl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN3O/c1-15-2-4-16(5-3-15)11(17)9-6-8(12)7-14-10(9)13/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCDMQGXPCQNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(N=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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